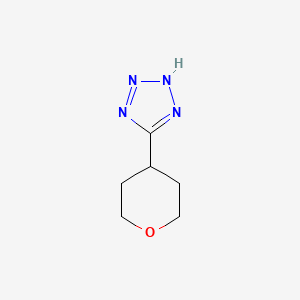
1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a synthetic organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their wide range of biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Formation of the pyrazole ring: Similarly, the pyrazole ring can be synthesized from appropriate precursors.
Sulfonylation: The imidazole ring can be sulfonylated using sulfonyl chloride under basic conditions.
Coupling: The sulfonylated imidazole can then be coupled with the pyrazole-substituted piperidine through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine would depend on its specific biological target. Generally, compounds with imidazole and pyrazole rings can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1H-imidazol-4-yl)-3-(1H-pyrazol-3-yl)piperidine: Lacks the sulfonyl group.
1-(1-methyl-1H-imidazol-4-yl)-3-(1H-pyrazol-3-yl)piperidine: Similar structure but without the sulfonyl group.
1-(1H-imidazol-4-yl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine: Similar structure but without the methyl group on the imidazole ring.
Uniqueness
The presence of both the sulfonyl group and the methyl groups on the imidazole and pyrazole rings makes 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine unique. These modifications can significantly influence the compound’s chemical reactivity and biological activity.
Propriétés
IUPAC Name |
1-(1-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2S/c1-16-9-13(14-10-16)21(19,20)18-6-3-4-11(8-18)12-5-7-17(2)15-12/h5,7,9-11H,3-4,6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRIBFCLXZIGSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CN(C=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-{7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B2364218.png)



![N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2364227.png)

![2-Cyano-N-[[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2364229.png)


![2-amino-4-(thiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2364234.png)


